Ethyl 3-bromo-2-oxo-4-phenylbutanoate
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Overview
Description
Ethyl 3-bromo-2-oxo-4-phenylbutanoate is an organic compound with the molecular formula C12H13BrO3. It is a brominated ester that features a phenyl group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-oxo-4-phenylbutanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-oxo-4-phenylbutanoate. The reaction typically uses bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 3-bromo-2-oxo-4-phenylbutanoate is widely used in scientific research due to its versatility. Some of its applications include:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-oxo-4-phenylbutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The phenyl group provides additional stability and reactivity, making the compound a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-oxo-4-phenylbutanoate: Similar structure but without the bromine atom, leading to different reactivity and applications.
Uniqueness
Ethyl 3-bromo-2-oxo-4-phenylbutanoate is unique due to the presence of the bromine atom, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds with diverse applications.
Properties
IUPAC Name |
ethyl 3-bromo-2-oxo-4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-12(15)11(14)10(13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNJOYUSPNGALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(CC1=CC=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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